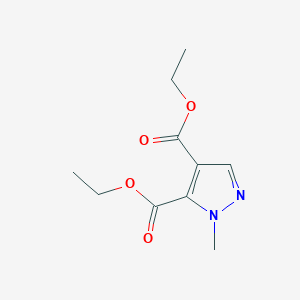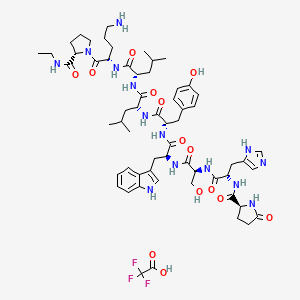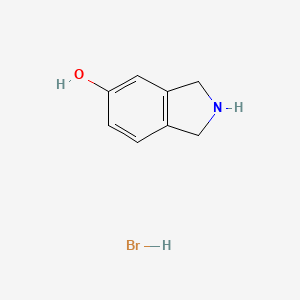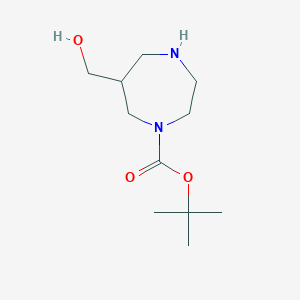![molecular formula C8H7BrN2 B3026738 6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine CAS No. 1086064-46-1](/img/structure/B3026738.png)
6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine
Overview
Description
6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine is a compound that is part of a broader class of pyridine derivatives. These compounds are of significant interest due to their potential applications in various fields, including medicinal chemistry and material science. The bromine atom on the pyridine ring makes it a versatile intermediate for further chemical modifications.
Synthesis Analysis
The synthesis of related pyridine derivatives has been reported in the literature. For instance, an efficient synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride was achieved through the sodium borohydride reduction of a related compound, followed by debenzylation with hydrogen over palladium on carbon . This method has been shown to be applicable for the synthesis of different N6-substituted 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridines, indicating a potential pathway for the synthesis of 6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine.
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be complex and is often investigated using X-ray crystallography. For example, the crystal and molecular structure of a related compound, 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, was determined from single-crystal X-ray diffraction data . Such studies provide valuable information on the geometry of these molecules in the solid state and the intermolecular interactions that stabilize their crystal structures.
Chemical Reactions Analysis
Pyridine derivatives can undergo various chemical reactions, making them useful intermediates in organic synthesis. The bromination of pyridine compounds, for example, is a common reaction that can lead to the formation of bromomethyl-substituted derivatives, which can then react with nucleophiles to yield a wide range of products . The presence of a bromine atom in 6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine suggests that it could similarly participate in nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For instance, the crystal structure of a compound can affect its density and other physical properties . The presence of substituents like bromine can also impact the reactivity of the molecule. For example, bromine is a good leaving group that can facilitate nucleophilic substitution reactions, which is relevant for the synthesis of various derivatives . Additionally, the electronic properties of these compounds can be studied using computational methods such as density functional theory (DFT), which provides insights into their potential biological activity and other chemical properties .
Scientific Research Applications
Efficient Synthesis of Tetrahydro-1H-pyrrolo[2,3-c]pyridines
An efficient synthesis method using 6-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine has been developed for producing 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine and its analogues. This method involves sodium borohydride reduction followed by debenzylation, applicable for synthesizing different N6-substituted tetrahydro-1H-pyrrolo[2,3-c]pyridines (Nechayev et al., 2013).
Functionalization for Agrochemicals and Materials
Research has explored functionalizing 1H-pyrrolo[2,3-b]pyridine to create compounds for agrochemical and functional material applications. Introduction of amino groups and synthesis of podant-type compounds and polyacetylene with 1H-pyrrolo[2,3-b]pyridyl groups as pendant exhibits potential in creating functional materials with high fungicidal activity (Minakata et al., 1992).
Corrosion Inhibition
6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine, a closely related compound, has been investigated for its corrosion inhibition properties on mild steel in acidic media. The study suggests potential applications in protecting metals from corrosion, enhancing material longevity in industrial settings (Bouyad et al., 2017).
Synthesis of Pyrrolopyridine Derivatives
The synthesis of pyrrolopyridine derivatives from 6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine provides a pathway to create novel compounds with potential applications in medicinal chemistry and drug design. These derivatives have been explored for their binding and cellular assay activities, demonstrating efficacy in in vivo tumor models (Fidanze et al., 2018).
Antimicrobial and Antimycobacterial Properties
Pyrrolo[3,2-c]pyridine Mannich bases, synthesized from a pyrrolo[3,2-c]pyridine scaffold, have shown promising antimicrobial and antimycobacterial activities. These compounds exhibit significant activity against various bacterial and fungal strains, including Mycobacterium tuberculosis, indicating potential applications in addressing antimicrobial resistance (Jose et al., 2017).
Safety and Hazards
The compound is labeled with the signal word “Warning” and has hazard statements H302-H315-H319-H332-H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Mechanism of Action
Target of Action
The primary target of 6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in a variety of cellular processes, including cell growth, differentiation, and angiogenesis .
Mode of Action
6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine interacts with FGFRs by forming hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region . This interaction inhibits the kinase activity of FGFRs, thereby disrupting the signaling pathways they regulate .
Biochemical Pathways
The inhibition of FGFRs affects multiple biochemical pathways. FGFRs play a crucial role in the RAS/MAPK pathway, PI3K/AKT pathway, and PLCγ pathway . By inhibiting FGFRs, 6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine can disrupt these pathways, potentially leading to reduced cell proliferation and angiogenesis .
Result of Action
The inhibition of FGFRs by 6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine can lead to potent antiproliferative activity against various cancer cells . For instance, it has been shown to exhibit potent inhibitory activity against FGFR1, 2, and 3 .
properties
IUPAC Name |
6-bromo-1-methylpyrrolo[3,2-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-11-3-2-7-8(11)4-6(9)5-10-7/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVYPRJZAOBBBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=C(C=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301266515 | |
| Record name | 6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301266515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine | |
CAS RN |
1086064-46-1 | |
| Record name | 6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086064-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301266515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3026656.png)

![N-Methyl-N-[(trifluoromethyl)thio]-p-toluenesulfonamide](/img/structure/B3026660.png)
![5-Acetamido-2-[2-[6-[(2R,3R,4S)-3,4-dihydroxy-2-(octadecanoylamino)octadecoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1S,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B3026662.png)




![(2S,3R,4S,5S,6R)-2-[4-[1,3-Dihydroxy-2-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxyphenoxy]propyl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B3026673.png)




